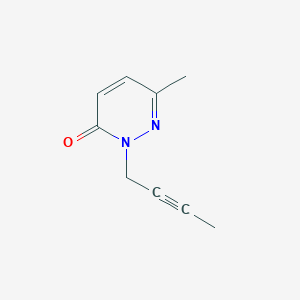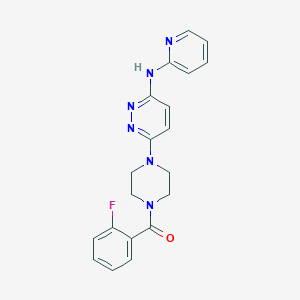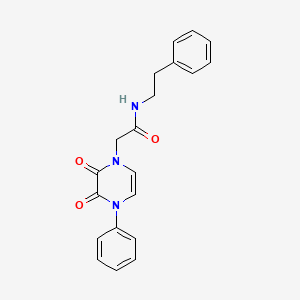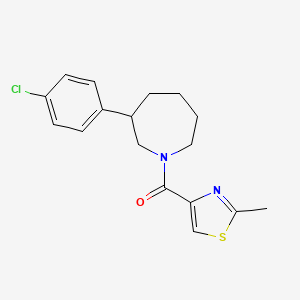![molecular formula C19H16F2N4O3 B2383338 N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide CAS No. 2415492-27-0](/img/structure/B2383338.png)
N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a novel compound that has been synthesized for scientific research purposes. This compound is of particular interest due to its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is not fully understood, but studies have suggested that it may work by inhibiting various signaling pathways involved in tumor growth, inflammation, and neurological disorders. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, studies have suggested that this compound may work by modulating the levels of various neurotransmitters involved in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit tumor growth and metastasis, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress. Additionally, studies have suggested that this compound may have neuroprotective effects, including reducing oxidative stress and inflammation, and modulating neurotransmitter levels.
実験室実験の利点と制限
One advantage of N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide for lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Another direction is to investigate the potential of this compound as a drug delivery system, as it has been shown to have good solubility and stability. Finally, further research is needed to optimize the synthesis method for this compound to improve its yield and purity.
合成法
The synthesis of N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide involves the reaction of 2,5-difluorobenzoic acid with 4-pyrazol-1-ylphenyl ethanol in the presence of oxalyl chloride. The resulting acid chloride is then reacted with hydroxylamine to form the oxime, which is then reacted with acetic anhydride to form the oxamide.
科学的研究の応用
N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential inhibitor of tumor growth and metastasis. Inflammation research has also shown that this compound has anti-inflammatory properties, which may be useful in treating diseases such as rheumatoid arthritis. Additionally, studies have shown that this compound has potential as a neuroprotective agent, which may be useful in treating neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c20-13-4-7-15(21)16(10-13)24-19(28)18(27)22-11-17(26)12-2-5-14(6-3-12)25-9-1-8-23-25/h1-10,17,26H,11H2,(H,22,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGLEVBWKGLVJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2383255.png)

![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)

![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)



![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)
